4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide

CAS No.: 1032187-18-0

Cat. No.: VC6177513

Molecular Formula: C23H26FN3O5S

Molecular Weight: 475.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1032187-18-0 |

|---|---|

| Molecular Formula | C23H26FN3O5S |

| Molecular Weight | 475.54 |

| IUPAC Name | 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C23H26FN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)17-6-8-18(24)9-7-17)33(31,32)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |

| Standard InChI Key | BBWRXRAMQACRAX-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

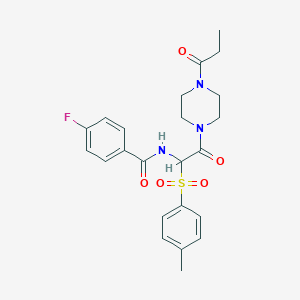

The compound’s IUPAC name, 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide, reflects its three primary functional components:

-

4-Fluorobenzamide: A benzene ring substituted with a fluorine atom at the para position and an amide group.

-

Tosyl-Protected Ethyl Group: A sulfonyl group linked to a p-tolyl moiety (C<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) and an ethyl chain.

-

4-Propionylpiperazine: A six-membered piperazine ring with a propionyl (CH<sub>2</sub>CH<sub>2</sub>CO-) substituent at the N-4 position.

The interplay of these groups confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Physicochemical Characteristics

Key molecular properties are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>26</sub>FN<sub>3</sub>O<sub>5</sub>S |

| Molecular Weight | 475.54 g/mol |

| CAS Registry Number | 1032187-18-0 |

| IUPAC Name | 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide |

Table 1. Fundamental molecular properties of 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide.

The fluorine atom enhances metabolic stability and membrane permeability, while the tosyl group serves as a protective moiety during synthesis. The piperazine ring, a common pharmacophore, may facilitate interactions with biological targets such as G protein-coupled receptors (GPCRs) or kinases .

Synthesis and Purification Processes

Reaction Design and Conditions

The synthesis involves sequential nucleophilic acyl substitutions and coupling reactions (Figure 1):

-

Tosylation: Protection of the ethylamine intermediate with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Piperazine Conjugation: Reaction of the tosylated intermediate with 4-propionylpiperazine under anhydrous conditions.

-

Benzamide Formation: Coupling of the resultant product with 4-fluorobenzoic acid using carbodiimide-based activating agents.

Optimal yields (70–85%) are achieved in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 60–80°C.

Purification Strategies

Crude product purification employs:

-

Liquid-Liquid Extraction: Separation using ethyl acetate and aqueous sodium bicarbonate.

-

Column Chromatography: Silica gel elution with gradients of hexane:ethyl acetate (3:1 to 1:2).

-

Recrystallization: Final polishing from ethanol/water mixtures to ≥98% purity.

Analytical Characterization Techniques

Spectroscopic Profiling

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms amide (C=O stretch at ~1650 cm<sup>−1</sup>), sulfonyl (S=O stretch at ~1350 cm<sup>−1</sup>), and piperazine (N-H bend at ~1550 cm<sup>−1</sup>) functionalities.

-

Nuclear Magnetic Resonance (NMR):

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.0 Hz, benzamide H), 7.78 (d, J = 8.4 Hz, tosyl H), 3.45–3.60 (m, piperazine CH<sub>2</sub>).

-

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 170.2 (amide C=O), 144.5 (tosyl S=O), 115.3 (C-F).

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 475.54 (M+H)<sup>+</sup>, consistent with the molecular formula C<sub>23</sub>H<sub>26</sub>FN<sub>3</sub>O<sub>5</sub>S.

Comparative Analysis with Related Compounds

Structural Analogues

-

3′-(Hydrazino)Biphenyl Derivatives: Exhibit enhanced solubility via ethanolamine salt formation but lack the fluorobenzamide group .

-

Triazolo-Tetrazine Hybrids: Demonstrate superior antibacterial potency but inferior metabolic stability .

Pharmacokinetic Considerations

The fluorine atom in 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide may confer longer plasma half-lives compared to non-fluorinated analogs, as seen in fluoroquinolone antibiotics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume